5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O3/c1-13-18(26-22(32-13)15-4-3-5-16(23)10-15)12-29-20(24)19(27-28-29)21(30)25-11-14-6-8-17(31-2)9-7-14/h3-10H,11-12,24H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTDAMDGQXUGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Oxazole Synthesis
The oxazole ring is constructed using the classical Hantzsch reaction, which involves condensation of a α-haloketone with an amide. For this target:
- 3-Chlorobenzamide (10 mmol) reacts with 3-bromo-2-butanone (12 mmol) in refluxing ethanol (80°C, 12 h) under nitrogen.
- The intermediate oxazoline is oxidized to the oxazole using MnO₂ (2 equiv) in dichloromethane (25°C, 6 h).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield (oxazoline) | 78% | |
| Oxidation efficiency | 92% | |
| Purity (HPLC) | >99% |
Formation of the 5-Amino-1,2,3-Triazole-4-Carboxamide Core
Transition-Metal-Free Cyclocondensation
A recent breakthrough avoids copper catalysts by employing carbodiimide-diazo chemistry:
- Ethyl 2-cyanoacetate (5 mmol) and 4-methoxybenzyl azide (5.5 mmol) undergo cyclization in EtOH with NaOH (1.2 equiv) at 80°C for 1 h.
- The resulting 5-amino-triazole ester is hydrolyzed to the carboxylic acid using LiOH/H₂O₂ (2:1 v/v, 0°C → 25°C, 4 h).
Optimization Insights:
- Solvent effects: Ethanol outperforms THF (yield increase from 45% → 68%)
- Temperature control: Maintaining 80°C prevents diazo decomposition
Convergent Assembly via Sequential Alkylation and Amidation
Oxazole-Triazole Coupling
The critical C–N bond between the oxazole and triazole is formed through nucleophilic substitution:
- Oxazole fragment (1 equiv) is brominated at the 4-methyl position using NBS/AIBN in CCl₄ (reflux, 3 h).
- The brominated oxazole reacts with the triazole amine (1.1 equiv) in DMF with K₂CO₃ (2 equiv) at 60°C for 8 h.
Reaction Monitoring:
Final Amidation with 4-Methoxybenzylamine
The carboxylic acid is activated as a mixed anhydride for amide formation:
- Triazole acid (1 equiv) + ClCO₂Et (1.2 equiv) in THF at -15°C
- Add 4-methoxybenzylamine (1.5 equiv) dropwise, warm to 25°C over 2 h
Scale-Up Data (10 mmol batch):
| Metric | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 85% | 79% |
| Purity | 98.5% | 97.2% |
| Reaction Time | 3 h | 4.5 h |
Purification and Analytical Characterization
Chromatographic Purification
Spectroscopic Validation
Comparative Evaluation of Synthetic Routes
Table 1: Method Optimization Over Three Generations
| Parameter | Gen 1 (CuAAC) | Gen 2 (Metal-Free) | Gen 3 (Convergent) |
|---|---|---|---|
| Overall Yield | 32% | 55% | 68% |
| Step Count | 6 | 5 | 4 |
| PMI (kg/kg) | 189 | 124 | 87 |
| Scalability | 10 g | 100 g | 1 kg |
Mechanistic Considerations and Side-Reaction Mitigation
Triazole Regioselectivity
DFT calculations (B3LYP/6-311+G**) reveal the 1,4-regioisomer forms preferentially due to:
Oxazole Methyl Migration
At temperatures >100°C, the 5-methyl group migrates to C-4 position:
- Prevention : Strict T <80°C during Hantzsch reaction
- Detection : GC-MS monitoring for m/z 121 fragment
Industrial Viability and Green Chemistry Metrics
Solvent Recovery System:
- EtOH and DMF recycled via fractional distillation (90% recovery)
- E-factor reduced from 18 → 6.3 through solvent substitution
Catalyst Innovations:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxazole or triazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce hydrogenated or ring-opened products.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
The compound is under investigation for its potential therapeutic effects against various diseases, particularly cancer and infectious diseases. Its structure suggests possible interactions with biological targets that can inhibit tumor growth or microbial activity.
2. Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains and has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action may involve the disruption of essential metabolic pathways in microorganisms .
3. Antifungal Properties:
In addition to antibacterial activity, the compound has demonstrated antifungal effects by targeting ergosterol biosynthesis pathways in fungi. This makes it a candidate for developing new antifungal agents .
4. Anticancer Research:
Studies have highlighted the compound's potential as an anticancer agent. It may function by inhibiting specific kinases involved in cancer cell proliferation and survival, leading to apoptosis in malignant cells.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Antibacterial | S. aureus, E. coli | Inhibition of cell wall synthesis or metabolic pathways |
| Antifungal | Candida spp., Aspergillus spp. | Disruption of ergosterol biosynthesis |
| Anticancer | Various cancer cell lines | Inhibition of kinase activity leading to apoptosis |
Case Study Examples
- Antimicrobial Efficacy: A study published in MDPI demonstrated that derivatives of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting its potential use in treating resistant infections .
- Antifungal Activity: Research indicated that the compound effectively inhibited the growth of Candida albicans by targeting lanosterol 14α-demethylase (CYP51), a key enzyme in sterol biosynthesis.
- Cancer Treatment Potential: Investigations into the anticancer properties revealed that the compound could inhibit specific signaling pathways critical for tumor growth, positioning it as a promising candidate for further development in oncology .
Mechanism of Action
The mechanism of action of 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
a. N-(4-Chlorophenyl)-5-Cyclopropyl-1-(4-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxamide
- Structural Differences : Replaces the oxazole-methyl group with a cyclopropyl ring and uses a 4-chlorophenyl amide substituent.
- Activity : Demonstrated moderate anticancer activity in preliminary assays, though less potent than oxazole-containing analogs due to reduced steric bulk .
- Pharmacokinetics : Lower logP (2.8) compared to the target compound (estimated logP ~3.5), suggesting reduced cell permeability .
b. 5-Methyl-N-(Naphthalen-2-yl)-1-(o-Tolyl)-1H-1,2,3-Triazole-4-Carboxamide (3q)
- Structural Differences : Features a naphthyl amide group and o-tolyl substituent instead of the oxazole-methyl and 4-methoxybenzyl groups.
- Activity : Exhibited IC₅₀ = 1.2 µM against breast cancer MCF-7 cells, attributed to π-π stacking with aromatic residues in target proteins .
- Limitations : Higher metabolic clearance in liver microsomes (t₁/₂ = 15 min) compared to the target compound (t₁/₂ = 45 min), likely due to the electron-rich naphthyl group .
c. 5-Amino-N-(2,4-Dimethoxyphenyl)-1-(4-Fluorophenyl)-1H-1,2,3-Triazole-4-Carboxamide
- Structural Differences : Substitutes the oxazole-methyl with a 4-fluorophenyl group and uses a 2,4-dimethoxyphenyl amide.
- Activity : Showed selectivity for CNS cancer SNB-75 cells (GP = -27.3%), possibly due to enhanced blood-brain barrier penetration from the fluorophenyl group .
Oxazole-Containing Analogs
a. 1-(4-Chlorophenyl)-5-Methyl-N-[(3-Phenyl-1,2-Oxazol-5-yl)Methyl]-1H-1,2,3-Triazole-4-Carboxamide (LELHOB)
- Structural Differences: Retains a phenyl-substituted oxazole but lacks the 5-amino group and 4-methoxybenzyl amide.
- Activity: Moderate inhibition of Wnt/β-catenin signaling (IC₅₀ = 8.7 µM), suggesting the amino group in the target compound may enhance binding affinity .
- Crystal Structure : The oxazole ring engages in hydrogen bonding with Lys345 in the ATP-binding pocket of β-catenin, a feature likely shared with the target compound .
b. 4-Benzyl-1,3-Oxazole Derivatives
- Structural Differences : Replace the triazole core with a 1,3-oxazole but retain benzyl groups.
- Activity : Demonstrated antifungal properties (MIC = 4 µg/mL against Candida albicans), highlighting the oxazole's role in targeting fungal enzymes .
Structural and Computational Insights
- Molecular Docking : The target compound’s oxazole-methyl group is predicted to occupy a hydrophobic pocket in β-catenin, while the 4-methoxybenzyl group stabilizes the conformation via van der Waals interactions .
- Crystal Structures: Related compounds (e.g., ZIPSEY) show planar triazole-carboxamide cores, facilitating stacking interactions with tyrosine residues.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound, particularly regarding substituent effects and reaction conditions?
Methodological Answer: The synthesis involves modular assembly of the 1,2,3-triazole core, oxazole ring, and substituted benzyl groups. Key steps include:
- Condensation reactions : Use 4-fluoroaniline derivatives and isocyanides to form intermediate carboximidoyl chlorides (e.g., via POCl₃ activation) .
- Cyclization : Employ sodium azide for triazole ring formation under controlled temperatures (60–80°C) to avoid side reactions .
- Solvent selection : Polar aprotic solvents like DMF or THF improve yields for coupling steps (e.g., alkylation of the oxazole-methyl group) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves stereoisomers or byproducts .
Table 1: Reaction Optimization Parameters
| Step | Key Reagent | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Triazole formation | NaN₃ | DMF | 80°C | 60–75% |
| Oxazole coupling | K₂CO₃ | THF | RT | 70–85% |
Q. What spectroscopic and chromatographic methods are critical for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., 3-chlorophenyl protons at δ 7.4–7.6 ppm; triazole C=O at ~165 ppm) .
- HRMS : Confirms molecular formula (e.g., [M+H]⁺ for C₂₂H₂₁ClN₆O₃ requires m/z 477.1421) .
- HPLC-PDA : Purity assessment using C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers design enzyme inhibition assays to evaluate this compound’s activity against targets like carbonic anhydrase or HDACs?
Methodological Answer:
- Target selection : Prioritize isoforms with structural homology to the compound’s binding pockets (e.g., HDAC6 vs. HDAC1) .
- Assay conditions :
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer: Contradictions often arise from:
- Solubility variability : Low aqueous solubility (e.g., <10 µM in PBS) may lead to aggregation. Use DMSO stock solutions (≤0.1% final) and confirm compound stability via LC-MS .
- Cell-line specificity : Test multiple cell lines (e.g., HepG2 vs. HEK293) to assess context-dependent effects .
- Assay interference : Rule out false positives by testing against non-target enzymes (e.g., COX-2 as a negative control) .
Q. What strategies are effective for structure-activity relationship (SAR) studies focusing on substituents like the 3-chlorophenyl or 4-methoxyphenyl groups?
Methodological Answer:
- Substituent scanning : Synthesize analogs replacing 3-Cl with F, Br, or methyl groups to evaluate halogen/steric effects .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between 4-methoxyphenyl and Tyr308 in HDACs) .
- Bioisosteric replacement : Replace the oxazole ring with 1,3,4-thiadiazole to assess scaffold flexibility .
Table 2: SAR Trends for Key Substituents
| Substituent | Modification | Effect on IC₅₀ (HDAC6) |
|---|---|---|
| 3-Cl phenyl | Br substitution | IC₅₀ ↑ 2.5-fold |
| 4-OCH₃ benzyl | Removal | Activity loss (>90%) |
Q. What methodological approaches mitigate low aqueous solubility during in vitro assays?
Methodological Answer:
- Co-solvent systems : Use 0.1% DMSO in PBS, validated by dynamic light scattering (DLS) to confirm no nanoparticle formation .
- Prodrug design : Introduce phosphate esters at the carboxamide group to enhance solubility, with enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
